2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-6-7-14(9-13(11)3)15-10-18-8-4-5-12(2)16(18)17-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZPXMHDCHLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or the phenyl substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines with different functional groups.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine, in treating visceral leishmaniasis. A collaborative virtual screening project identified this compound as a promising candidate due to its efficacy against Leishmania donovani, the causative agent of the disease. The compound demonstrated significant antiparasitic activity in both in vitro and in vivo models .
Case Study: Leishmaniasis
- Screening Method : In silico virtual screening of compound libraries.
- Efficacy : Demonstrated potency against L. donovani with minimal cytotoxicity to host cells.
- Optimization : Structure-activity relationship (SAR) studies indicated that modifications at specific positions of the imidazo[1,2-a]pyridine core could enhance activity and selectivity .
Antimicrobial Properties
The synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine have shown promising antimicrobial activity. For instance, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing moderate activity levels .
Antimicrobial Evaluation Summary
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | S. aureus | Moderate |
| Compound B | E. coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Moderate |
Molecular Mechanisms
The mechanism of action for compounds like this compound often involves interference with cellular pathways essential for the survival of pathogens. Studies suggest that these compounds may act through mechanisms such as:
- Inhibition of specific kinases involved in cell signaling.
- Disruption of metabolic pathways critical for parasite survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Research indicates that variations at the 3-position of the imidazo core can significantly affect biological activity. For example:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (C₁₆H₁₆N₂O₂) and methyl groups (C₁₇H₁₇N₂) improve solubility and metabolic stability, whereas nitro (C₁₄H₁₁N₃O₂) and chloro (C₁₄H₁₀Cl₂N₂) substituents enhance electrophilic reactivity and target binding .
- Biological Activity : The dichlorophenyl analog (2k) exhibits potent anticholinesterase activity (IC₅₀ = 2.1 µM), attributed to halogen-mediated hydrophobic interactions with enzyme pockets . In contrast, dimethoxy derivatives (e.g., compound 23 in ) show promise in kinase inhibition due to hydrogen-bonding capabilities .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using ChemDraw.
- Melting Points : Dichlorophenyl derivatives exhibit higher melting points (410–412 K) due to stronger intermolecular halogen bonding, whereas methoxy-substituted analogs have lower melting points (363–365 K) .
- Lipophilicity : Chloro and methyl groups increase LogP values (4.2 and 3.8, respectively), suggesting enhanced membrane permeability but reduced aqueous solubility .
Biological Activity
2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine, often referred to as DMP-MIMP, is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DMP-MIMP, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of DMP-MIMP can be represented as follows:
This structure features a dimethyl-substituted phenyl group at the 2-position and a methyl group at the 8-position of the imidazo ring.
The biological activity of DMP-MIMP is attributed to its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes involved in cell proliferation and modulate receptor activities, leading to various therapeutic effects. For instance, it has been suggested that DMP-MIMP may inhibit bromodomain-containing proteins implicated in cancer progression.
Anticancer Properties
DMP-MIMP has shown promise as an anticancer agent. Research indicates that derivatives of this compound can act as inhibitors of bromodomain-containing proteins, which are associated with various cancers. A study demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting DMP-MIMP's potential as a therapeutic agent in oncology .
Antimicrobial and Antiviral Activity
In addition to its anticancer effects, DMP-MIMP has been studied for its antimicrobial and antiviral properties. Preliminary findings suggest that it may possess activity against pathogens such as Trypanosoma cruzi and Leishmania donovani, indicating its potential use in treating parasitic infections .
Comparative Analysis with Similar Compounds
The uniqueness of DMP-MIMP can be highlighted through a comparative analysis with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Methylimidazo[1,2-a]pyridine | Methyl group at position 3 | Known carcinogen | Lacks dimethyl substitution |
| 5-Methylimidazo[1,2-a]pyridine | Methyl group at position 5 | Antimicrobial activity | Different position of methyl group |
| 4-(Dimethylamino)imidazo[1,2-a]pyridine | Dimethylamino group at position 4 | Anticancer properties | Contains an amino group instead of phenyl |
DMP-MIMP's dimethylphenyl group enhances its lipophilicity and interaction potential with biological targets compared to other compounds in this class.
Case Studies
Several studies have investigated the biological activities of DMP-MIMP:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of DMP-MIMP derivatives on various cancer cell lines. The results indicated that some derivatives achieved over 80% inhibition of cell viability at concentrations below 100 µM without significant cytotoxicity toward normal cells .
- Antimicrobial Screening : Another study focused on the anti-parasitic efficacy of DMP-MIMP against T. cruzi. The compound exhibited notable activity in intracellular assays, confirming its potential as a therapeutic candidate for Chagas disease .
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine?
The synthesis typically involves multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, a mixture of amidine, aldehyde, and isocyanide can be catalyzed by Sc(OTf)₃ under microwave irradiation (120°C, 0.5 hours) to form the imidazo[1,2-a]pyridine core. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate gradients) and crystallization (e.g., acetonitrile/methanol mixtures) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, methyl groups on the phenyl ring typically resonate at δ 2.2–2.5 ppm, while imidazo[1,2-a]pyridine protons appear between δ 7.0–9.0 ppm .
- FT-IR : To identify functional groups like C=N stretches (~1600 cm⁻¹) and aromatic C-H bending .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Q. What are the standard protocols for assessing compound purity?
- HPLC/GC-MS : To quantify purity (>95% is typical for research-grade material).
- Melting Point Analysis : Sharp melting ranges (e.g., 363–365 K) indicate crystallinity and homogeneity .
- TLC Monitoring : During synthesis, using silica gel plates with UV visualization ensures reaction progression .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguities in proton-proton coupling and carbon-proton correlations. For example, HMBC can confirm connectivity between the methylphenyl group and the imidazo[1,2-a]pyridine core .
- X-ray Crystallography : Provides definitive proof of molecular geometry. Crystallization in hexane/ethyl acetate mixtures often yields suitable single crystals .
- Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals .
Q. What strategies improve yield and scalability in the synthesis of this compound?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 0.5 hours vs. 8 hours conventional heating) and improves yield by 10–15% .
- Catalyst Optimization : Transition metal catalysts like In(OTf)₃ enhance regioselectivity during cyclization .
- Solvent Engineering : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while methanol/water mixtures aid crystallization .
Q. How does substitution on the phenyl ring (e.g., dimethyl vs. dimethoxy groups) affect biological activity?
- Lipophilicity : Dimethyl groups increase logP compared to dimethoxy, enhancing membrane permeability.
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) may hinder binding to enzyme active sites, as seen in autotaxin inhibitors like GLPG1690 .
- Electronic Effects : Electron-donating groups (methyl) stabilize charge-transfer interactions in receptor binding, while electron-withdrawing groups (nitro) reduce activity .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- Molecular Docking : To simulate interactions with targets like autotaxin or cholinesterase .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >70%) and CYP450 inhibition risks .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
